molecular formula C10H13N3O B13320279 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13320279
M. Wt: 191.23 g/mol
InChI Key: AXNIWOZPPHXHNL-UHFFFAOYSA-N
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Description

7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate β-diketone under acidic or basic conditions to form the pyrazolopyrimidine core. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new therapeutic agents and materials .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

7-methyl-2-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H13N3O/c1-6(2)8-5-9-11-10(14)4-7(3)13(9)12-8/h4-6H,1-3H3,(H,11,14)

InChI Key

AXNIWOZPPHXHNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=CC(=NN12)C(C)C

Origin of Product

United States

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